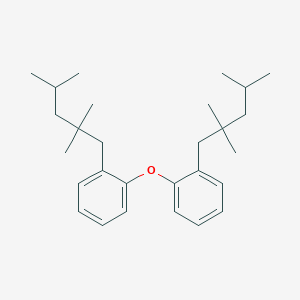
Benzene, 1,1'-oxybis[(2,2,4-trimethylpentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two benzene rings connected by an oxygen atom, with each benzene ring further substituted by a 2,2,4-trimethylpentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction conditions usually require anhydrous solvents and elevated temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the production rate and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene rings. Common reagents include nitric acid, halogens, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; bromine in the presence of iron for bromination.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl Ether: Similar structure with two benzene rings connected by an oxygen atom but without the 2,2,4-trimethylpentyl groups.
Dibenzyl Ether: Contains two benzene rings connected by a methylene bridge.
Uniqueness
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] is unique due to the presence of bulky 2,2,4-trimethylpentyl groups, which can influence its chemical reactivity and physical properties. This structural feature can enhance its solubility in non-polar solvents and affect its interaction with biological targets.
Propiedades
Número CAS |
68683-45-4 |
|---|---|
Fórmula molecular |
C28H42O |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
1-(2,2,4-trimethylpentyl)-2-[2-(2,2,4-trimethylpentyl)phenoxy]benzene |
InChI |
InChI=1S/C28H42O/c1-21(2)17-27(5,6)19-23-13-9-11-15-25(23)29-26-16-12-10-14-24(26)20-28(7,8)18-22(3)4/h9-16,21-22H,17-20H2,1-8H3 |
Clave InChI |
DRCODWYUICCNBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C)CC1=CC=CC=C1OC2=CC=CC=C2CC(C)(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















